1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
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Description
Imidazo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine, which are structurally similar to your compound, are significant components of a large number of agrochemicals and pharmaceuticals . They have been a subject of intense research for numerous decades .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . An efficient one-pot transition metal-free procedure for the synthesis of new pyrazolo[1,5-a]quinoxalin-4(5H)-ones from easily prepared 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and various primary alkylamines has been described .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine series of compounds containing a piperidine ring at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold are known as candidate RSV fusion (F) protein inhibitor drugs .
Chemical Reactions Analysis
The synthesis of imidazo[1,5-a]pyridine involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Scientific Research Applications
Synthesis and Characterization
A study highlighted a versatile protocol for synthesizing pyrazolyl-substituted pyridinium and guanidinium salts from pyridone and urea derivatives. This method represents a new, efficient approach yielding high-functionality products, which could potentially include compounds structurally related to "1-(3,4-Dimethylphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea" (Echterhoff et al., 2014).
Catalytic Applications
Research on (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, which could be structurally similar to the compound , demonstrated their effectiveness as catalysts for the transfer hydrogenation of ketones. This suggests potential applications in catalysis and organic synthesis for related compounds (Magubane et al., 2017).
Anticancer Activity
A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a similar framework with "this compound," showed significant antiproliferative effects against various cancer cell lines. These findings suggest the potential of such compounds as new anticancer agents (Feng et al., 2020).
Heterocyclic Compounds Synthesis
The utilization of propenone derivatives in synthesizing new cytotoxic heterocyclic compounds bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents, potentially including "this compound," was documented. Some synthesized compounds displayed promising growth inhibitory effects against cancer cell lines, indicating their potential in medicinal chemistry (Mansour et al., 2020).
Crystallographic Studies
Crystal structure analysis of related compounds has provided insights into their molecular configurations, which is crucial for understanding their reactivity and interaction with biological targets. Such studies contribute to the design and development of new compounds with desired properties (Cho et al., 2015).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-3-4-13(9-12(11)2)18-16(21)19-14-6-8-20-15(10-14)5-7-17-20/h3-10H,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHSEFXOQRKAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=CC=NN3C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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